molecular formula C11H13N5O2 B1418562 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid CAS No. 1218314-52-3

2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid

Cat. No. B1418562
M. Wt: 247.25 g/mol
InChI Key: JYCXIIPTSPNNAL-UHFFFAOYSA-N
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Description

2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid is a chemical compound with the molecular weight of 247.26 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid can be represented by the InChI code: 1S/C11H13N5O2/c1-2-9(10(17)18)12-11-13-14-15-16(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,17,18)(H,12,13,15) .


Physical And Chemical Properties Analysis

2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid is a powder at room temperature . Its molecular weight is 247.26 .

Scientific Research Applications

1. Bone Selective Estrogen Mimetics

Triarylethylene oxyalkanoic acid analogues, with structural features including 1H-tetrazol-4-ylmethyl moieties, have been identified as bone selective estrogen mimetics. These compounds, especially 4-([1-(p-hydroxyphenyl)-2-phenyl-1-butenyl]phenoxy)-n-butanoic acid and its des-hydroxy counterpart, exhibit differential effects on bone and uterus, similar to known Selective Estrogen Receptor Modulators (SERMs). They were found effective in suppressing serum markers of bone resorption/turnover in rat models, indicating potential applications in bone health and osteoporosis treatment (Rubin et al., 2001).

2. Angiotensin II Receptor Antagonism

EXP3174, a metabolite of 2-n-butyl-4-chloro-1-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]imidazole-5-carboxylic acid, has been studied for its pharmacology as a selective and noncompetitive antagonist of angiotensin II receptors. This compound, with notable antihypertensive properties, may contribute to the antihypertensive effects of its precursor, showcasing potential applications in cardiovascular health and hypertension management (Wong et al., 1990).

3. Modulating Acidity in Receptor Antagonists

Compounds incorporating a tetrazol-5-ylamino functionality have been designed as CCK-B receptor antagonists. These compounds, like L-736,380, exhibit high affinity and selectivity for CCK-B receptors, with potential applications in modulating gastric acid secretion and addressing gastrointestinal disorders (Castro et al., 1996).

4. GABAB Receptor Studies

4-Amino-3-(5-methoxybenzo(b)furan-2-yl) butanoic acid (MBFG) and its analogues have been studied for their potential roles as GABAB receptor antagonists or partial agonists. These compounds, through their interactions with GABAB receptors, may contribute to understanding and potentially treating conditions related to GABAB receptor functions, such as chronic pain or spasticity (Hammond & Moy, 1992).

properties

IUPAC Name

2-[(1-phenyltetrazol-5-yl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c1-2-9(10(17)18)12-11-13-14-15-16(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,17,18)(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCXIIPTSPNNAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC1=NN=NN1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid
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2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid
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2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid
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2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid
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2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid
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2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid

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